Bupranolol is a synthetic aryloxypropanolamine classified as a non-selective β-adrenergic receptor antagonist (β-blocker). [, , , , , , , , , ] It plays a significant role in scientific research as a pharmacological tool for studying β-adrenergic receptor function in various tissues and systems. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Bupranolol is classified as a non-selective beta-adrenergic blocker, meaning it inhibits both beta-1 and beta-2 adrenergic receptors. It was first synthesized in the 1970s and has since been used in various therapeutic applications. Its chemical structure is characterized by a naphthalene ring and an aliphatic amine, which contribute to its pharmacological properties.
The synthesis of bupranolol typically involves several key steps:
Recent studies have explored novel synthetic routes that enhance yield and reduce toxicity, employing methods such as enzymatic resolution and microwave-assisted synthesis to improve efficiency and sustainability .
Bupranolol has a complex molecular structure that can be represented by its chemical formula . The molecular weight is approximately 288.4 g/mol.
Crystallographic studies have provided insights into its stereochemistry, revealing that bupranolol exists in multiple stereoisomeric forms, each exhibiting distinct pharmacological activities .
Bupranolol undergoes various chemical reactions that can modify its structure for different applications:
These reactions are typically monitored using spectroscopic methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry for structural confirmation .
Bupranolol exerts its pharmacological effects primarily through competitive antagonism at beta-adrenergic receptors:
The binding affinity of bupranolol for these receptors has been quantified, demonstrating significant potency compared to other beta-blockers .
These properties influence its formulation in pharmaceutical preparations .
Bupranolol has diverse applications in clinical settings:
Bupranolol is classified as a non-selective β-adrenergic receptor antagonist with distinct binding hierarchies across receptor subtypes. Studies using radioligand binding assays reveal its affinity order as β₂-AR > β₁-AR > β₃-AR [2]. Specifically, bupranolol exhibits high-affinity binding to β₂-AR (pKi ≈6.35), moderate affinity to β₁-AR, and significantly lower affinity to β₃-AR [2] [7]. This profile contrasts with propranolol (β₁/β₂-affinity pKi >8.0, β₃ pKi <6.0) and nebivolol (β₁-selective) [7].
Table 1: Comparative Binding Affinities (pKi) of β-Blockers at Human β-Adrenergic Receptor Subtypes
Compound | β₁-AR | β₂-AR | β₃-AR |
---|---|---|---|
Bupranolol | ~6.0 | 6.35 | <5.0 |
Propranolol | 8.1 | 8.9 | 5.7 |
Nebivolol | 10.1 | 9.9 | 6.5 |
Data derived from cloned human receptor studies [2] [7]. pKi = -log(Ki), where Ki is inhibition constant.
The kinetic binding parameters of bupranolol demonstrate rapid association and slow dissociation from β₂-ARs, contributing to sustained receptor blockade [7]. This prolonged occupancy inhibits catecholamine-induced Gₛ protein activation and downstream cAMP production. Notably, bupranolol's weak β₃-AR blockade (pKi <5.0) minimizes interference with metabolic functions like lipolysis, distinguishing it from β₃-potent antagonists [2].
Beyond β-ARs, bupranolol exhibits moderate α₁-adrenergic receptor affinity (pKi 5.5–6.38 in rat models), which may contribute to vasoregulatory effects [2]. This polypharmacology is shared by other non-selective β-blockers like carvedilol but contrasts with β₁-selective agents. In tumor contexts, bupranolol's broad β-AR inhibition may attenuate catecholamine-driven proliferation and survival pathways (e.g., P-gp efflux pump activation), similar to propranolol's efficacy in sarcomas [5].
Bupranolol belongs to the ISA-negative β-blocker class, meaning it lacks partial agonist activity at β-ARs. This is mechanistically distinct from ISA-positive agents like pindolol, which stabilize active receptor conformations to trigger low-level Gₛ protein activation and cAMP production despite antagonism [4]. Bupranolol's inverse agonist properties suppress basal receptor signaling, as confirmed in cell lines expressing constitutively active β-AR mutants [7].
The absence of ISA profoundly impacts receptor trafficking and regulation:
Table 2: Impact of ISA Status on β-Adrenergic Receptor Dynamics
Property | ISA-Positive (e.g., Pindolol) | ISA-Negative (e.g., Bupranolol) |
---|---|---|
Basal cAMP | ↑ 20–40% | ↔ or ↓ |
Receptor Density | ↓ 35–50% | ↑ 20–30% |
β-Arrestin Recruitment | Strong | Minimal |
Clinical Relevance | Rebound hypertension risk | Stable receptor expression |
This mechanistic profile is clinically relevant in oncology, where chronic stress-induced catecholamines drive β-AR-dependent tumor growth. By preventing receptor adaptation, bupranolol sustains long-term pathway inhibition, akin to propranolol's efficacy in blocking breast cancer progression [1] [6].
Bupranolol possesses membrane-stabilizing activity (MSA), a property shared with propranolol but absent in newer β-blockers like atenolol. MSA refers to the inhibition of voltage-gated sodium (Naᵥ) channels, reducing the rate of depolarization in excitable tissues [2] [7]. Electrophysiological studies demonstrate bupranolol's Naᵥ blockade with an IC₅₀ of ~10 μM in cardiac myocytes, comparable to propranolol [2].
Cardiac electrophysiological effects include:
In neuronal contexts, bupranolol's MSA contributes to CNS penetration and neuromodulation:
Table 3: Electrophysiological Effects of Bupranolol in Tissue Models
Tissue Type | Target Channel | Effect | Potency (pIC₅₀/EC₅₀) |
---|---|---|---|
Rat Cardiomyocyte | Naᵥ1.5 | ↓ Vmax of phase 0 depolarization | ~5.0 (10 μM) |
Rat Aorta | Voltage-gated Ca²⁺ | Relaxation (α₁-blockade contribution) | pEC₅₀ 5.5 |
Hippocampal Neuron | Naᵥ1.2 | ↓ Firing frequency | 5.5 |
Unlike β-blockade, MSA occurs only at supratherapeutic concentrations (>1 μM), suggesting limited clinical relevance at standard doses. However, it may contribute to bupranolol's efficacy in tremor disorders by stabilizing peripheral and central oscillatory circuits [7] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0